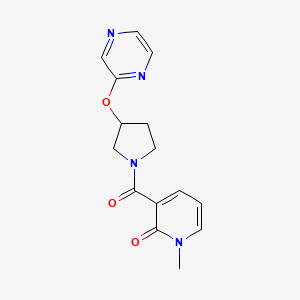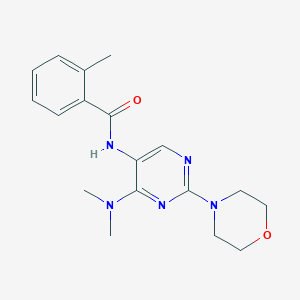
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains functional groups such as amide, pyrimidine, and morpholine. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and reduction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
Research has explored the synthesis and modifications of compounds related to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide, focusing on their potential applications in various fields, including their antitumor activity and contributions to the development of broad-spectrum protein kinase inhibitors. For example, the antitumor activity of o-carboxybenzoylferrocene sodium salt was studied, leading to the discovery of ferrocenoylbenzamides derivatives, indicating a method for producing compounds with potential antitumor applications (Simenel et al., 2008). Similarly, the protein kinase inhibitor CTx-0152960 and its analogues were prepared using a hybrid flow and microwave approach, showcasing a method for the efficient synthesis of kinase inhibitors with enhanced yields and atom economy (Russell et al., 2015).
Novel Crystalline Forms and Therapeutic Applications
The discovery of novel crystalline forms of related compounds has implications for the treatment of a range of disorders. For instance, specific crystalline forms of a compound were claimed for treating disorders including asthma, gastrointestinal diseases, pain, and depression, highlighting the therapeutic versatility of these compounds (Norman, 2008).
Enzyme-Activated Prodrugs for Cancer Therapy
Research into enzyme-activated prodrugs, such as the conversion of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to its active form by nitroreductase enzymes, demonstrates the potential for targeted cancer therapies. This process highlights the importance of enzyme-specific activation for therapeutic applications, providing a selective approach to cancer treatment (Knox et al., 1988).
Development of Gastric Prokinetic Agents
Investigations into N-[(2-morpholinyl)alkyl]benzamides have led to the development of compounds with potent and selective gastric prokinetic activity. This research identifies compounds that could serve as more effective treatments than existing medications like metoclopramide for gastrointestinal motility disorders (Kato et al., 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFGRAVCYVLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

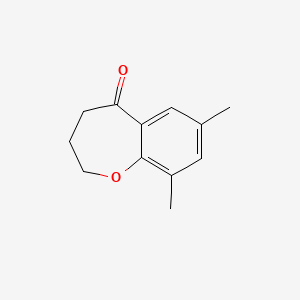

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
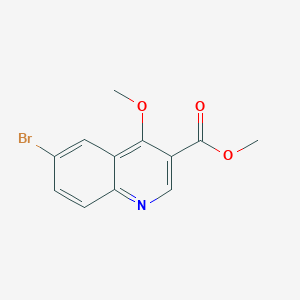

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
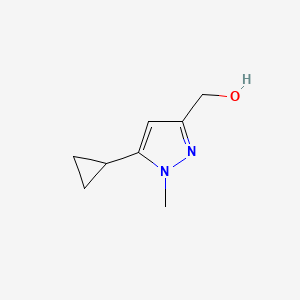
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
